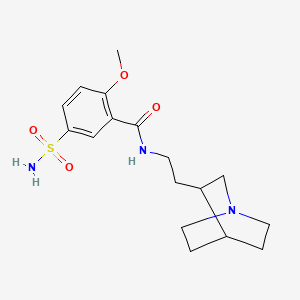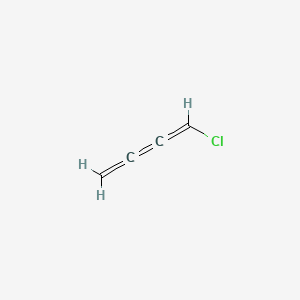
1-Chloro-1,2,3-butanetriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,3-butanetriene is an organic compound with the molecular formula C4H3Cl. It is a chlorinated derivative of butatriene, characterized by the presence of a chlorine atom attached to the first carbon of the butatriene chain. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,3-butanetriene can be synthesized through several methods. One common approach involves the chlorination of butatriene under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it viable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-1,2,3-butanetriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of butatriene derivatives.
Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of more complex molecules.
Polymerization: Under certain conditions, this compound can polymerize to form high molecular weight polymers
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Addition Reactions: Electrophiles such as bromine or hydrogen chloride in non-polar solvents.
Polymerization: Catalysts like Ziegler-Natta or free radical initiators under controlled temperature and pressure
Major Products:
Substitution Products: Various butatriene derivatives depending on the nucleophile used.
Addition Products: Halogenated or hydrogenated butatriene compounds.
Polymerization Products:
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,3-butanetriene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2,3-butanetriene involves its reactivity with various chemical species. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the compound’s conjugated system allows it to participate in addition reactions, leading to the formation of more complex structures. The specific molecular targets and pathways depend on the nature of the reacting species and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,2,3-butanetriene can be compared with other chlorinated butatriene derivatives and related compounds:
1-Bromo-1,2,3-butanetriene: Similar reactivity but with a bromine atom instead of chlorine.
1,2,3-Butatriene: The parent compound without any halogen substitution.
1-Chloro-1,3-butadiene: A related compound with a different position of the chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
20658-21-3 |
|---|---|
Molekularformel |
C4H3Cl |
Molekulargewicht |
86.52 g/mol |
InChI |
InChI=1S/C4H3Cl/c1-2-3-4-5/h4H,1H2 |
InChI-Schlüssel |
MBTNHEHUPBFNRB-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
![4-Thiazolidinone,5-[4-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-phenyl-2-buten-1-ylidene]-3-ethyl-2-thioxo-](/img/structure/B13814110.png)
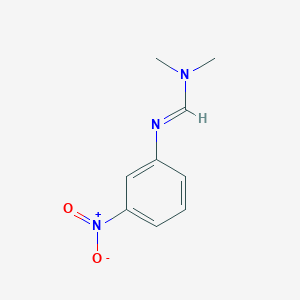
![3-[3-(Dimethylamino)-2-propenylidene]-2(3H)-benzofuranone](/img/structure/B13814118.png)
![8H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13814122.png)
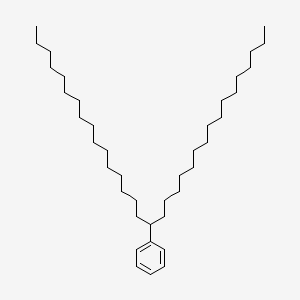
![1-Oxaspiro[5.5]undecane,4-methylene](/img/structure/B13814128.png)
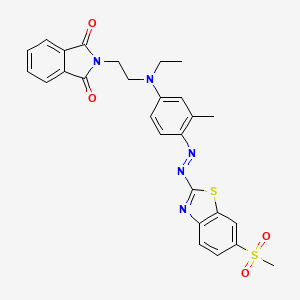
![1-Piperazinecarboxylic acid, 4-[5-[(phenylamino)methylene]-2-[(phenylimino)methyl]-1-cyclopenten-1-yl]-, ethyl ester](/img/structure/B13814137.png)

![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
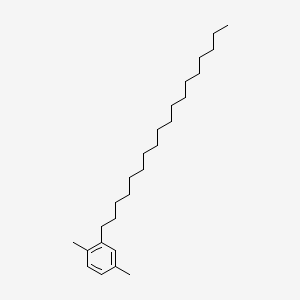
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
